![molecular formula C18H17N3O2S B5862101 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide CAS No. 6153-24-8](/img/structure/B5862101.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
説明
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, also known as ACT001, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of neurological disorders. This compound has been shown to have a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects.
作用機序
The exact mechanism of action of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of neurological disorders. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to reduce motor deficits and increase dopamine levels in models of Parkinson's disease. In models of multiple sclerosis, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to reduce inflammation and demyelination.
実験室実験の利点と制限
One advantage of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is that it has been shown to have a range of biological activities, which makes it a promising candidate for the treatment of multiple neurological disorders. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have a good safety profile, with no significant adverse effects reported in animal studies. One limitation of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide. One area of research is to further investigate its mechanism of action, which may help to optimize its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration regimen for N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide. Finally, clinical trials are needed to determine the safety and efficacy of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in humans.
合成法
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)thiourea to form the corresponding N-(4-chlorobenzoyl)-N'-[4-(aminophenyl)]thiourea. This intermediate is then reacted with 3-phenylacryloyl chloride to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide.
科学的研究の応用
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. In particular, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
(E)-N-[(4-acetamidophenyl)carbamothioyl]-3-phenylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13(22)19-15-8-10-16(11-9-15)20-18(24)21-17(23)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22)(H2,20,21,23,24)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKPMYFBMWBNSI-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359538 | |
Record name | ZINC00586963 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide | |
CAS RN |
6153-24-8 | |
Record name | ZINC00586963 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。